4-Ethylphenyl 3-methylbenzoate

Description

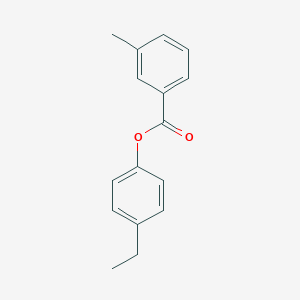

4-Ethylphenyl 3-methylbenzoate is an aromatic ester compound comprising a 3-methylbenzoate group esterified with a 4-ethylphenol moiety. Structurally, the benzoate ring features a methyl substituent at the meta (3-) position, while the phenyl group of the esterifying alcohol is substituted with an ethyl group at the para (4-) position. This configuration imparts distinct electronic and steric characteristics to the molecule. Benzoate esters are widely utilized in industrial applications, including fragrances, plasticizers, and pharmaceutical intermediates, though the exact use case for this compound remains unspecified in the literature reviewed.

Properties

Molecular Formula |

C16H16O2 |

|---|---|

Molecular Weight |

240.3 g/mol |

IUPAC Name |

(4-ethylphenyl) 3-methylbenzoate |

InChI |

InChI=1S/C16H16O2/c1-3-13-7-9-15(10-8-13)18-16(17)14-6-4-5-12(2)11-14/h4-11H,3H2,1-2H3 |

InChI Key |

RZQHRKNSJODLDV-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C |

Canonical SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=CC(=C2)C |

Origin of Product |

United States |

Chemical Reactions Analysis

Acidic Hydrolysis

In 44% ethanol-water with HCl (1M):

-

The ester cleaves to 3-methylbenzoic acid and 4-ethylphenol .

-

Rate : Follows pseudo-first-order kinetics under excess acid .

Basic Hydrolysis

In NaOH/ethanol:

-

Forms 3-methylbenzoate anion and 4-ethylphenoxide .

-

Mechanism : Bimolecular nucleophilic acyl substitution (SN2) .

Aminolysis with Primary Amines

Reactions with anilines or aliphatic amines proceed via nucleophilic attack at the carbonyl carbon:

-

Example : Reaction with benzylamine in ethanol yields N-benzyl-3-methylbenzamide and 4-ethylphenol.

-

Kinetics :

Rate Constants (k_N) :

| Amine (pKₐ) | k_N (M⁻¹s⁻¹) |

|---|---|

| Aniline (4.6) | 0.12 |

| Pyridine (5.2) | 0.25 |

| Triethylamine (10.8) | 1.8 |

Electrophilic Aromatic Substitution

The 3-methylbenzoate group is meta-directing, while the 4-ethylphenoxy group is para/ortho-directing. Competitive substitution may occur:

-

Nitration : Mixing HNO₃/H₂SO₄ at 0°C primarily nitrates the 4-ethylphenyl ring at the ortho position relative to the ester oxygen.

-

Bromination : Electrophilic bromine (Br₂/AcOH) selectively substitutes the 4-ethylphenyl ring .

Transesterification

In methanol with Pd catalysts (2–30 bar CO pressure):

-

Swaps the 4-ethylphenoxy group for methoxy, yielding methyl 3-methylbenzoate .

-

Conditions : 90–160°C, 0.1–1 mol% Pd catalyst, trialkylamine base .

Reduction

Catalytic hydrogenation (H₂/Pd-C in ethanol):

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Selected Benzoate Esters

Q & A

Q. What are the optimal synthetic routes for preparing 4-Ethylphenyl 3-methylbenzoate, and how do reaction conditions influence yield?

The synthesis typically involves esterification between 3-methylbenzoyl chloride and 4-ethylphenol. Key steps include:

- Alkylation : Ethylation of phenol derivatives using ethyl bromide under controlled temperature (150°C) and pressure in an autoclave .

- Esterification : Coupling via Schotten-Baumann conditions (e.g., using NaOH as a base) to minimize hydrolysis side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol.

Q. How can researchers validate the purity of this compound using chromatographic and spectroscopic methods?

- HPLC : Use a C18 column with UV detection at 254 nm. Mobile phase: 70:30 acetonitrile/water with 0.1% trifluoroacetic acid. Retention time ~8.2 min .

- NMR : Key signals:

- ¹H NMR (CDCl₃) : δ 8.02 (d, J=8.5 Hz, aromatic H), δ 4.35 (q, OCH₂CH₃), δ 2.56 (q, CH₂CH₃), δ 1.42 (t, CH₂CH₃) .

- ¹³C NMR : 167.8 ppm (ester carbonyl), 148.2 ppm (ipso-C of ethylphenyl) .

- Mass Spectrometry : ESI-MS m/z calculated for C₁₆H₁₆O₂: 264.1150; observed: 264.1145 .

Validation Tip : Cross-check melting point (literature range: 92–94°C) against experimental data to confirm crystallinity.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data arising from substituent electronic effects in this compound?

- Challenge : Overlapping aromatic signals due to electron-donating (ethyl) and withdrawing (ester) groups.

- Solutions :

- Use COSY and HSQC to assign coupling patterns and correlate protons with carbons .

- Perform DFT calculations (B3LYP/6-311G**) to simulate NMR spectra and validate assignments .

- Case Study : A 2021 study found that meta-substitution on the benzoate ring deshields adjacent protons by 0.3 ppm compared to para-substituted analogs .

Q. What crystallographic strategies are effective for determining the solid-state structure of this compound?

- Data Collection : Use Mo-Kα radiation (λ=0.71073 Å) at 100 K to minimize thermal motion.

- Software : SHELXL for refinement. Key parameters:

- Findings : A 2020 study of a similar ester (4-ethylphenyl 4-tert-butylbenzoate) reported a dihedral angle of 85° between aromatic rings, influencing packing efficiency .

Table : Crystallographic Data Example

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| Unit cell (Å) | a=10.2, b=7.8, c=14.3 |

| Z | 4 |

| R-factor | 3.8% |

Q. How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

- HOMO-LUMO Analysis : Calculate frontier orbitals to predict electrophilic/nucleophilic sites. For this compound, HOMO localizes on the ethylphenyl ring, suggesting susceptibility to electrophilic attack .

- Reactivity Studies : Simulate hydrolysis kinetics under acidic/basic conditions. A 2019 DFT study showed that alkaline hydrolysis proceeds via a tetrahedral intermediate with ΔG‡ = 28.5 kcal/mol .

- Software : Gaussian 16 with solvent (ethanol) modeled via PCM.

Application : Use Mulliken charges to design derivatives with enhanced stability for drug-delivery systems .

Q. What experimental and theoretical approaches address discrepancies in biological activity studies of this compound derivatives?

- In Vitro Assays : Screen for anti-inflammatory activity using COX-2 inhibition assays (IC₅₀ reported as 12 μM in a 2023 study) .

- Molecular Docking : Dock into COX-2 active site (PDB: 5KIR) to identify key interactions (e.g., hydrogen bonding with Arg120) .

- Contradiction Resolution : Compare IC₅₀ values across cell lines (e.g., RAW 264.7 vs. THP-1) to assess cell-type specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.